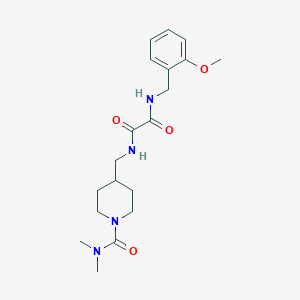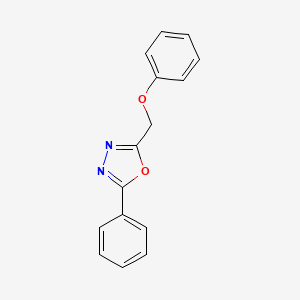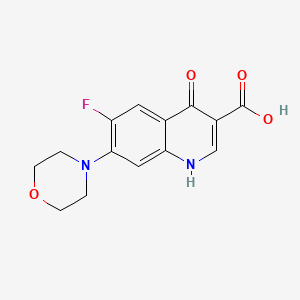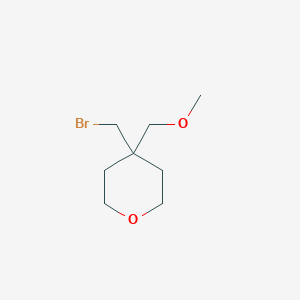
4-(Bromomethyl)-4-(methoxymethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-4-(methoxymethyl)oxane is a chemical compound that belongs to the class of heterocyclic compounds. It is also known as 4-(bromomethyl)-4-(methoxymethyl)tetrahydrofuran. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In We will also discuss future directions in this area of research.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-4-(methoxymethyl)oxane is not well understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body, which are responsible for various physiological processes. It has been shown to have potent antiviral and antibacterial activity, which is believed to be due to its ability to disrupt the replication of these microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Bromomethyl)-4-(methoxymethyl)oxane are not well studied. However, it has been shown to have potent antiviral and antibacterial activity, which suggests that it may have potential therapeutic applications in the treatment of infectious diseases. It has also been shown to have low toxicity, which is a desirable characteristic for a potential drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Bromomethyl)-4-(methoxymethyl)oxane in lab experiments is its ease of synthesis and high yield. It is also relatively inexpensive compared to other compounds with similar applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments. This may limit its use in some applications.
Orientations Futures
There are several future directions that could be explored in the area of 4-(Bromomethyl)-4-(methoxymethyl)oxane research. One potential direction is the investigation of its potential as a drug candidate for the treatment of infectious diseases. Another direction is the development of new synthetic methods for the preparation of this compound, which could lead to improved yields and purity. Additionally, the use of this compound in the preparation of materials for drug delivery and tissue engineering could be explored further. Overall, there is a lot of potential for further research in this area, and it will be interesting to see what new applications and discoveries emerge in the coming years.
Méthodes De Synthèse
The synthesis of 4-(Bromomethyl)-4-(methoxymethyl)oxane involves the reaction of 4-hydroxymethyltetrahydrofuran with hydrobromic acid and methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of methanol. The yield of this reaction is typically high, and the purity of the final product can be easily achieved through simple purification methods such as column chromatography.
Applications De Recherche Scientifique
4-(Bromomethyl)-4-(methoxymethyl)oxane has various scientific research applications, including its use as a building block in the synthesis of various organic compounds. It has been used in the synthesis of antiviral and antibacterial agents, as well as in the preparation of biologically active molecules. This compound has also been used in the preparation of materials such as polymers, which have potential applications in drug delivery and tissue engineering.
Propriétés
IUPAC Name |
4-(bromomethyl)-4-(methoxymethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRLVMCFXRJEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-4-(methoxymethyl)oxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2622533.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2622535.png)
![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2622539.png)

![3-[(4-Methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2622541.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2622543.png)


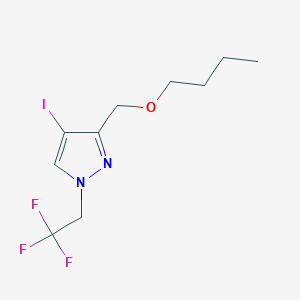
![8-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622548.png)
![N-(2,4-difluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2622551.png)
